Telratolimod

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

dual agonist for toll-like receptors TLR7 and TLR8

Properties

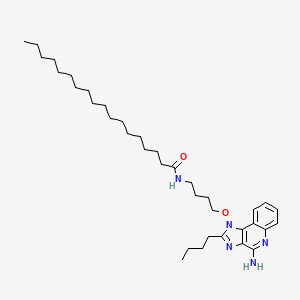

IUPAC Name |

N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTPWQXEERTRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359993-59-1 | |

| Record name | MEDI-9197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELRATOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Telratolimod: An In-depth Technical Guide to its Mechanism of Action in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telratolimod (MEDI9197) is a potent, synthetic agonist of Toll-like receptor 7 and 8 (TLR7/8) that has demonstrated significant potential as a cancer immunotherapeutic agent. Administered intratumorally, this compound acts as a powerful immune adjuvant, reprogramming the tumor microenvironment from an immunosuppressive to an immunogenic state. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key biological pathways and workflows. By activating innate and adaptive immunity, this compound promotes a robust anti-tumor response, making it a promising candidate for monotherapy and in combination with other cancer treatments, such as immune checkpoint inhibitors.

Core Mechanism of Action: TLR7/8 Agonism

This compound is a small molecule imidazoquinoline designed for intratumoral (IT) injection. Its lipophilic nature ensures retention at the injection site, minimizing systemic exposure and associated toxicities.[1] The core of its anti-tumor activity lies in its ability to bind to and activate TLR7 and TLR8, which are endosomal pattern recognition receptors primarily expressed by immune cells.[1][2]

Activation of TLR7 and TLR8 by this compound initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors, including NF-κB and IRF7. This, in turn, drives the production of a broad range of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[1][2] This cytokine milieu is critical for bridging the innate and adaptive immune responses against the tumor.

Key Immunological Consequences of TLR7/8 Activation:

-

Polarization of Macrophages: this compound promotes the differentiation of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. M1 macrophages exhibit enhanced phagocytic activity against tumor cells and secrete inflammatory cytokines.

-

Maturation of Dendritic Cells (DCs): As potent antigen-presenting cells (APCs), DCs are crucial for initiating an adaptive immune response. This compound induces the maturation of both plasmacytoid DCs (pDCs) and myeloid DCs (mDCs), leading to the upregulation of co-stimulatory molecules and enhanced antigen presentation to T cells.

-

Activation of Natural Killer (NK) Cells: this compound enhances the cytotoxic activity of NK cells, which are part of the innate immune system and can directly kill tumor cells.

-

Enhanced T Cell Response: By promoting DC maturation and a Th1-polarizing cytokine environment, this compound facilitates the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes (CTLs). These CTLs are critical for recognizing and eliminating cancer cells.

Signaling Pathway

The binding of this compound to TLR7 and TLR8 within the endosomes of immune cells triggers a well-defined signaling cascade. The following diagram illustrates the key molecular events.

Caption: this compound-induced TLR7/8 signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Cytokine Induction in Human PBMCs by this compound (MEDI9197)

| Cytokine | Concentration (pg/mL) | Notes |

| IFN-α | > 1000 | Significantly higher than STING or TLR9 agonists. |

| IL-12p70 | > 200 | Indicates a strong Th1-polarizing response. |

| IFN-γ | > 2000 | Demonstrates activation of adaptive immune cells. |

| TNF-α | > 1000 | A key pro-inflammatory cytokine. |

| IL-5 | Inhibited | Skews the immune response away from a Th2 phenotype. |

Concentrations are approximate peak levels observed in various in vitro assays.

Table 2: Clinical Pharmacodynamic Effects of Intratumoral this compound (MEDI9197) Monotherapy (NCT02556463)

| Biomarker | Dose Level | Peak Plasma Level (pg/mL) | Fold Change from Baseline |

| IFN-γ | 0.005 mg | ~20 | ~4-fold |

| 0.012 mg | ~40 | ~8-fold | |

| 0.037 mg | ~100 | ~20-fold | |

| CXCL10 | 0.005 mg | ~400 | ~3-fold |

| 0.012 mg | ~800 | ~6-fold | |

| 0.037 mg | ~1500 | ~12-fold | |

| CXCL11 | 0.005 mg | ~50 | ~2-fold |

| 0.012 mg | ~100 | ~4-fold | |

| 0.037 mg | ~200 | ~8-fold |

Peak plasma levels occurred 18-24 hours post-injection.

Table 3: Preclinical In Vivo Efficacy of Intratumoral this compound (MEDI9197)

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Key Finding |

| B16-OVA Melanoma | This compound | ~60% | Increased infiltration of activated CD8+ T cells. |

| B16-F10 Melanoma | This compound | ~50% | Suppression of both injected and distant tumors. |

| CT26 Colon Carcinoma | This compound | ~70% | Enhanced by combination with anti-PD-L1. |

Tumor growth inhibition is an approximation based on graphical data from the cited studies.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the mechanism of action of this compound.

In Vitro Human PBMC Stimulation and Cytokine Analysis

Objective: To assess the ability of this compound to induce cytokine production from human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL and stimulate with a range of this compound concentrations (e.g., 0.1 - 10 µg/mL) for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.

-

Cytokine Quantification: Analyze cytokine levels (e.g., IFN-α, IL-12, TNF-α, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

Caption: In vitro PBMC stimulation workflow.

In Vivo Murine Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of intratumoral this compound in an immunocompetent host.

Methodology:

-

Tumor Cell Implantation: Subcutaneously implant syngeneic tumor cells (e.g., 5 x 10^5 B16-OVA melanoma cells or 1 x 10^6 CT26 colon carcinoma cells) into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c, respectively).

-

Tumor Growth and Treatment: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups. Administer this compound (e.g., 10-50 µg) or vehicle control directly into the tumor.

-

Efficacy Assessment: Monitor tumor volume using caliper measurements every 2-3 days. Monitor overall survival.

-

Immunophenotyping: At the end of the study, or at specified time points, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze the frequency and activation status of various immune cell populations (e.g., CD8+ T cells, macrophages, DCs).

References

Telratolimod: A Technical Guide to its Mechanism of Action as a TLR7/8 Agonist

Abstract

Telratolimod (also known as MEDI9197 or 3M-052) is a synthetic, small-molecule dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which is under investigation for its potent immunostimulatory and antitumor properties.[1][2][3] As members of the pattern recognition receptor family, TLR7 and TLR8 are critical components of the innate immune system, primarily recognizing single-stranded RNA viruses.[4][5] By activating these receptors, this compound initiates a robust, localized immune response characterized by the activation of antigen-presenting cells (APCs), the production of Type I interferons and pro-inflammatory cytokines, and the subsequent engagement of the adaptive immune system. This guide provides an in-depth technical overview of the TLR7/8 signaling pathway as activated by this compound, summarizes key quantitative data from preclinical and clinical studies, and details essential experimental protocols for its characterization.

The Core Signaling Pathway of TLR7 and TLR8

This compound exerts its function by activating TLR7 and TLR8, which are localized within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells. The signaling cascade for both receptors is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.

Upon binding of this compound, TLR7 and TLR8 undergo a conformational change, leading to their dimerization. This event initiates the recruitment of the MyD88 adaptor protein to the Toll/interleukin-1 receptor (TIR) domain of the TLRs. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1, forming a complex known as the Myddosome.

Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 subsequently activates the TAK1 complex (composed of TAK1, TAB1, and TAB2/3), which serves as a crucial branching point, initiating three major downstream signaling pathways:

-

NF-κB Pathway: Leads to the production of pro-inflammatory cytokines.

-

MAPK Pathway: Contributes to cytokine production and cell maturation.

-

IRF7 Pathway: Drives the expression of Type I interferons (IFN-α).

These pathways collectively orchestrate a potent innate immune response that bridges to and directs a robust adaptive immune response.

Caption: this compound activates the MyD88-dependent TLR7/8 pathway.

Downstream Immunological Consequences

The activation of the TLR7/8 pathway by this compound results in a multifaceted immune response critical for its therapeutic effect.

-

Activation of Antigen-Presenting Cells (APCs): this compound stimulates APCs, particularly dendritic cells (DCs), leading to their maturation. This includes the upregulation of co-stimulatory molecules like CD80 and CD86 and the secretion of key cytokines.

-

Cytokine and Chemokine Production: The NF-κB and MAPK pathways drive the production of a suite of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12. These cytokines help shape the tumor microenvironment and promote a Th1-polarized immune response.

-

Type I Interferon Response: The activation of Interferon Regulatory Factor 7 (IRF7) is a hallmark of TLR7 signaling, leading to the robust production of IFN-α. Type I interferons have direct anti-proliferative and pro-apoptotic effects on tumor cells and enhance the cytotoxic activity of NK cells and CD8+ T cells.

-

Bridging to Adaptive Immunity: By activating DCs and promoting a pro-inflammatory, Th1-skewing environment, this compound facilitates the priming and activation of tumor-specific cytotoxic T-lymphocytes (CTLs) and B-lymphocytes, leading to long-term antitumor immunity.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in numerous preclinical and clinical settings. The tables below summarize key findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line / Primary Cells | Endpoint Measured | Effective Concentration Range | Reference |

|---|---|---|---|---|

| Cytokine Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α, IFN-α | 0.01 µM - 10 µM | |

| Cytokine Induction | HEK293 cells expressing human TLR7 or TLR8 | Interleukin-8 (IL-8) | 0.01 µM - 1 µM |

| Macrophage Polarization | Murine Macrophages | M1 Polarization (pro-inflammatory) | 100 nM | |

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Tumor Type | Dosage & Administration | Key Outcomes | Reference |

|---|---|---|---|---|

| BALB/c Mice | CT26 Colon Carcinoma | 50 µg - 100 µg, Intratumoral | Tumor growth inhibition, increased survival (enhanced with CpG ODN) | |

| C57BL/6 Mice | B16F10 Melanoma | 0.2 mg/kg, Subcutaneous | Reduced tumor growth, suppressed distant metastases | |

| Murine Models | E0771, 4T1.2 Mammary Carcinoma | Not specified | Reduced tumor growth, increased metastasis-free survival |

| Human | Solid Tumors (Phase 1 Trial) | Not specified | Cytokine release syndrome observed in 3/35 patients | |

Key Experimental Protocols

Detailed and reproducible protocols are essential for evaluating the activity of TLR agonists like this compound.

Protocol 1: In Vitro Cytokine Induction Assay in Human PBMCs

This assay is fundamental for quantifying the potency of this compound in inducing cytokine production from primary human immune cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in 96-well plates at a density of 2 x 10^6 cells/mL (0.25 mL per well).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 0.001 nM to 100 µM). Ensure the final DMSO concentration in all wells is maintained at ≤0.1%.

-

Stimulation: Add the diluted this compound or vehicle control (medium with 0.1% DMSO) to the plated PBMCs.

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified atmosphere with 5.0% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells. Carefully collect the cell-free supernatant for analysis.

-

Cytokine Analysis: Quantify the concentration of cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

Caption: Experimental workflow for measuring cytokine induction in PBMCs.

Protocol 2: In Vivo Antitumor Study in a Syngeneic Mouse Model

This protocol outlines a typical experiment to assess the antitumor efficacy of this compound in an immunocompetent mouse model.

Methodology:

-

Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice, depending on the syngeneic tumor cell line.

-

Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 or B16F10 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using digital calipers (Volume = (Length x Width²)/2).

-

Treatment Groups: Randomize mice into treatment cohorts (e.g., Vehicle Control, this compound).

-

Drug Administration: Administer this compound via intratumoral injection at a specified dose (e.g., 50-100 µg per mouse) and schedule (e.g., twice weekly). The vehicle control group receives injections of the formulation buffer.

-

Efficacy Endpoints: Monitor tumor growth and the overall health and survival of the mice. The primary endpoint is often a delay in tumor growth or an increase in overall survival compared to the control group.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, NK cells, MDSCs) by flow cytometry to understand the mechanism of action.

Caption: Experimental workflow for in vivo antitumor efficacy studies.

Conclusion

This compound is a potent dual TLR7/8 agonist that activates a well-defined, MyD88-dependent signaling pathway. This activation triggers a powerful, localized immune response involving the maturation of APCs, the production of Type I interferons and pro-inflammatory cytokines, and the subsequent mobilization of an effective adaptive antitumor response. The quantitative data and established experimental protocols provide a solid framework for the continued research and development of this compound as a promising agent in cancer immunotherapy. Understanding its core signaling mechanism is paramount for optimizing its clinical application, both as a monotherapy and in combination with other immunomodulatory agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C36H59N5O2 | CID 56833311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

Telratolimod: A Deep Dive into its Role in Innate and Adaptive Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Telratolimod (also known as MEDI9197 or 3M-052) is a potent, lipid-conjugated imidazoquinoline compound that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist.[1] Its unique structure allows for localized tissue retention, promoting a sustained immune response while minimizing systemic cytokine release.[1] This guide provides a comprehensive overview of this compound's mechanism of action, detailing its pivotal role in activating both the innate and adaptive immune systems. We will explore the downstream signaling cascades, the impact on various immune cell populations, and the translation of these effects into anti-tumor activity. This document consolidates key quantitative data, outlines common experimental protocols for studying TLR agonists, and provides visual representations of the critical pathways and processes involved.

The Innate Immune Response: The First Line of Defense Activated by this compound

The innate immune system provides the initial, non-specific defense against pathogens and cellular stress. This compound directly engages this system by targeting TLR7 and TLR8, which are endosomally located pattern recognition receptors (PRRs).[2][3] These receptors are predominantly expressed by innate immune cells such as dendritic cells (DCs), macrophages, and monocytes.[4]

The TLR7/8 Signaling Cascade

Upon binding to TLR7 and TLR8 within the endosome, this compound initiates a conformational change in the receptor, triggering a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.

This MyD88-dependent pathway involves the recruitment and activation of several key signaling molecules, including Interleukin-1 Receptor-Associated Kinases (IRAKs) and TNF Receptor-Associated Factor 6 (TRAF6). Ultimately, this cascade leads to the activation of two critical transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7.

-

NF-κB Activation: Leads to the transcription of genes encoding a wide array of pro-inflammatory cytokines and chemokines.

-

IRF Activation: Primarily drives the production of Type I Interferons (IFN-α/β).

Activation and Polarization of Macrophages

This compound has been shown to be a potent activator of macrophages. A key effect is the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a tumoricidal M1 phenotype. This repolarization is critical for remodeling the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state.

-

M1 Macrophages: Characterized by high expression of pro-inflammatory cytokines (e.g., TNF-α, IL-12), enhanced phagocytic activity, and the ability to present antigens to T cells.

-

M2 Macrophages: Typically promote tumor growth and suppress anti-tumor immune responses. This compound treatment leads to a significant decrease in the population of M2 macrophages.

Maturation of Dendritic Cells (DCs)

DCs are the most potent antigen-presenting cells (APCs) and serve as a crucial bridge between the innate and adaptive immune systems. This compound promotes the maturation of DCs, a process characterized by:

-

Upregulation of co-stimulatory molecules (e.g., CD80, CD86).

-

Increased expression of Major Histocompatibility Complex (MHC) class I and II molecules.

-

Secretion of cytokines like IL-12, which are essential for T cell differentiation.

Mature DCs migrate from the tumor site to draining lymph nodes to prime naïve T cells.

The Adaptive Immune Response: Orchestrating a Targeted Anti-Tumor Attack

The innate immune activation triggered by this compound is instrumental in initiating a robust and specific adaptive immune response. This transition is primarily mediated by the activated DCs and the cytokine milieu established in the TME.

T Cell Activation and Proliferation

The mature DCs, having processed tumor antigens, present these antigens via MHC molecules to naïve T cells in the draining lymph nodes. The presence of co-stimulatory signals and cytokines like IL-12 drives the differentiation of these T cells into effector cells, most notably CD8+ cytotoxic T lymphocytes (CTLs). These CTLs then traffic back to the tumor, where they recognize and kill cancer cells presenting the specific antigen. Studies have demonstrated that this compound treatment leads to a significant increase in the infiltration of effector CD8+ T cells into the TME.

Remodeling the Tumor Microenvironment (TME)

Beyond direct T cell activation, this compound reshapes the TME in several ways to favor an anti-tumor response:

-

Increased Effector Cell Recruitment: The chemokines produced following TLR7/8 activation, such as CXCL10 and MCP-1, help recruit immune effector cells like T cells and NK cells to the tumor site.

-

Reduction of Immunosuppressive Cells: this compound can decrease the population of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME, further tipping the balance towards immunity.

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize quantitative findings from various preclinical and clinical studies, highlighting the potent immunological changes induced by this compound.

Table 1: this compound-Induced Cytokine and Chemokine Secretion

| Cytokine/Chemokine | Cell Type/System | Treatment | Result | Reference |

| TNF-α, CXCL10 | Macrophages | This compound (100 nM) | Significant increase vs. control | |

| IFN-α | Mouse Serum (in vivo) | TLR7/8a NPs (25 µg) | Peak levels at 6-9h post-injection | |

| IL-6, IL-12 | Mouse Serum (in vivo) | NS-TLR7a (12.5 nmol) | Transient systemic increase | |

| IL-12, IFN-γ, TNF-α, IL-1β | Human PBMCs | TLR7/8 agonists | Highest induction among endosomal TLRs |

Table 2: this compound's Effect on Immune Cell Populations

| Immune Cell Type | Experimental Model | Treatment | Key Finding | Reference |

| M1 Macrophages | B16F10 Melanoma (in vivo) | This compound@adipocyte | Increased population in primary & distant tumors | |

| M2 Macrophages | Macrophage/Cancer Co-culture | This compound | Significant decrease in CD206+ population | |

| CD8+ T Lymphocytes | B16F10 or 4T-1 Tumors (in vivo) | This compound@PGE | Facilitated recruitment of effector CD8+ T cells | |

| Dendritic Cells (DCs) | B16F10 Melanoma (in vivo) | This compound@adipocyte | Favored DC maturation in draining lymph nodes |

Key Experimental Protocols for Evaluating TLR Agonists

The assessment of this compound and other TLR agonists relies on a combination of in vitro and in vivo experimental methodologies.

In Vitro Assays

-

Monocyte Activation Test: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., RAW-Blue murine macrophages) are incubated with varying concentrations of the TLR agonist.

-

Readout: Supernatants are collected at different time points (e.g., 3, 6, 24 hours) and analyzed for cytokine/chemokine levels using ELISA or multiplex bead arrays. Cell surface marker expression (e.g., CD86 on DCs) is analyzed by flow cytometry.

-

-

Macrophage Polarization Assay: Bone marrow-derived macrophages (BMDMs) are co-cultured with cancer cells in a transwell system and treated with the TLR agonist.

-

Readout: Macrophages are harvested and stained for M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arg1) markers, followed by analysis with flow cytometry.

-

In Vivo Animal Studies

-

Tumor Models: Syngeneic tumor models (e.g., B16F10 melanoma or CT26 colon carcinoma in immunocompetent mice) are commonly used. Tumors are established, and animals are treated with the TLR agonist via intratumoral, subcutaneous, or systemic administration, often in combination with other immunotherapies like checkpoint inhibitors.

-

Readout: Tumor growth is measured over time. At the study endpoint, tumors and draining lymph nodes are harvested for analysis. Immune cell infiltration is assessed by flow cytometry and immunohistochemistry (IHC). Systemic immune activation is measured by analyzing cytokine levels in serum.

-

Conclusion

This compound is a powerful immunostimulatory agent that effectively harnesses both innate and adaptive immunity to generate a potent anti-tumor response. By acting as a TLR7/8 agonist, it initiates a cascade of events beginning with the activation of macrophages and dendritic cells. This leads to a profound remodeling of the tumor microenvironment, shifting it from an immunosuppressive to an immunogenic state. The subsequent maturation of DCs and priming of T cells results in a targeted, cell-mediated attack on tumor cells. The ability of this compound to promote M1 macrophage polarization, enhance CD8+ T cell infiltration, and mature dendritic cells underscores its potential as a cornerstone of modern cancer immunotherapy, both as a monotherapy and in combination with other agents like checkpoint inhibitors.

References

- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]

- 3. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Telratolimod on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, characterized by a complex interplay of immunosuppressive cells and signaling pathways that shield the tumor from immune-mediated destruction. Telratolimod (MEDI9197), a potent synthetic agonist of Toll-like receptor 7 and 8 (TLR7 and TLR8), represents a promising immunotherapeutic strategy to remodel the TME from an immunosuppressive to an immunogenic state. This technical guide provides an in-depth analysis of this compound's effects on the TME, detailing its mechanism of action, impact on immune cell populations, and the underlying signaling pathways. It also includes comprehensive experimental protocols and quantitative data to support further research and development in this area.

Core Mechanism of Action: TLR7/8 Agonism

This compound is a synthetic imidazoquinoline compound designed for intratumoral administration. Its primary mechanism of action is the activation of TLR7 and TLR8, which are endosomal pattern recognition receptors predominantly expressed on innate immune cells such as dendritic cells (DCs), macrophages, and monocytes. Upon binding to TLR7 and TLR8, this compound initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). This, in turn, stimulates the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). This robust innate immune activation is critical for bridging the gap to a potent and durable adaptive anti-tumor immune response.

Remodeling the Cellular Landscape of the Tumor Microenvironment

Intratumoral administration of this compound leads to profound changes in the cellular composition of the TME, shifting the balance from an immunosuppressive to an anti-tumorigenic milieu.

Macrophage Polarization: Shifting from M2 to M1 Phenotype

One of the most significant effects of this compound is its ability to repolarize tumor-associated macrophages (TAMs). The TME is often dominated by M2-like macrophages, which promote tumor growth, angiogenesis, and immunosuppression. This compound treatment promotes a shift towards a pro-inflammatory and anti-tumoral M1 phenotype. This is characterized by the upregulation of M1 markers and the secretion of inflammatory cytokines that contribute to tumor cell killing.

T Cell Infiltration and Activation

This compound treatment has been shown to increase the infiltration and activation of cytotoxic CD8+ T lymphocytes within the tumor. This is a critical step in achieving an effective anti-tumor immune response, as CD8+ T cells are the primary effectors of tumor cell lysis. The enhanced T cell response is a downstream effect of the innate immune activation, particularly the maturation of dendritic cells and the production of T cell-attracting chemokines.

Dendritic Cell Maturation

As a potent TLR7/8 agonist, this compound directly activates dendritic cells, leading to their maturation. Mature DCs upregulate co-stimulatory molecules and present tumor antigens more effectively to naive T cells in the draining lymph nodes, thereby priming a robust tumor-specific T cell response.

Reduction of Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that potently suppress T cell responses in the TME. Studies have indicated that this compound can lead to a reduction in the frequency of MDSCs within the tumor, further contributing to the reversal of immunosuppression.

Quantitative Analysis of Immune Cell Modulation

The following tables summarize the quantitative changes observed in key immune cell populations within the tumor microenvironment following this compound treatment in preclinical models.

Table 1: Macrophage Polarization in B16F10 Melanoma Model

| Treatment Group | M1 Macrophages (% of TAMs) | M2 Macrophages (% of TAMs) |

| Control | 15.2 ± 2.1 | 78.5 ± 5.4 |

| This compound | 45.8 ± 3.9 | 42.1 ± 4.2 |

Data are presented as mean ± SD (n=3). ***p < 0.001 compared to control. Data synthesized from graphical representations in preclinical studies.

Table 2: T Cell Infiltration in B16F10 Melanoma Model

| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) | CD8+/CD4+ Ratio |

| Control | 8.9 ± 1.5 | 18.2 ± 2.3 | 0.49 |

| This compound | 25.4 ± 3.1*** | 15.1 ± 1.9 | 1.68 |

Data are presented as mean ± SD (n=3). ***p < 0.001 compared to control. Data synthesized from graphical representations in preclinical studies.

Cytokine and Chemokine Induction

The activation of TLR7/8 by this compound results in the local production of a variety of pro-inflammatory cytokines and chemokines that are crucial for orchestrating the anti-tumor immune response.

Table 3: Cytokine Levels in In Vitro Macrophage Culture

| Cytokine | Control (pg/mL) | This compound (100 nM) (pg/mL) |

| TNF-α | < 50 | 2500 ± 350 |

| IL-6 | < 20 | 1800 ± 280 |

Data are presented as mean ± SD (n=3). ***p < 0.001 compared to control. Data synthesized from graphical representations in preclinical studies.

Signaling Pathways and Experimental Workflows

TLR7/8 Signaling Pathway

The following diagram illustrates the MyD88-dependent signaling pathway activated by this compound in an antigen-presenting cell.

Caption: this compound-induced TLR7/8 signaling cascade.

Experimental Workflow for In Vivo Tumor Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical syngeneic mouse tumor model.

Caption: A typical preclinical in vivo experimental workflow.

Detailed Experimental Protocols

Flow Cytometry for Tumor-Infiltrating Immune Cells

Objective: To quantify the proportions of various immune cell subsets within the tumor microenvironment.

Materials:

-

Freshly harvested tumor tissue

-

RPMI 1640 medium

-

Collagenase IV (1 mg/mL)

-

DNase I (100 µg/mL)

-

Fetal Bovine Serum (FBS)

-

ACK lysis buffer

-

FACS buffer (PBS with 2% FBS and 2 mM EDTA)

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies (see Table 4 for a suggested panel)

-

Viability dye (e.g., Zombie Aqua™)

-

Flow cytometer

Table 4: Antibody Panel for Murine TME Analysis

| Target | Fluorochrome | Clone | Purpose |

| CD45 | BUV395 | 30-F11 | Pan-leukocyte marker |

| CD3e | APC-Cy7 | 145-2C11 | T cell marker |

| CD4 | BV786 | RM4-5 | Helper T cell marker |

| CD8a | PerCP-Cy5.5 | 53-6.7 | Cytotoxic T cell marker |

| F4/80 | PE-Cy7 | BM8 | Macrophage marker |

| CD11b | BV605 | M1/70 | Myeloid cell marker |

| CD11c | BV711 | N418 | Dendritic cell marker |

| Ly6G | FITC | 1A8 | Neutrophil marker |

| Ly6C | APC | HK1.4 | Monocyte marker |

| CD206 | PE | C068C2 | M2 macrophage marker |

| MHC-II | BV421 | M5/114.15.2 | M1 macrophage/APC marker |

Procedure:

-

Mince the tumor tissue into small pieces in RPMI 1640 medium.

-

Digest the tissue with Collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.

-

Neutralize the enzymatic digestion with RPMI containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature.

-

Wash the cells with FACS buffer and count them.

-

Resuspend the cells in FACS buffer and stain with a viability dye for 20 minutes at room temperature, protected from light.

-

Wash the cells and then block Fc receptors with Fc block for 10 minutes on ice.

-

Add the antibody cocktail and incubate for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo).

Immunohistochemistry for CD8+ T Cell Infiltration

Objective: To visualize and quantify the infiltration of CD8+ T cells within the tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-mouse CD8 (e.g., Cell Signaling Technology, #98941)

-

HRP-conjugated goat anti-rabbit secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced antigen retrieval in a pressure cooker or water bath.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-CD8 antibody overnight at 4°C.

-

Wash with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with PBS and develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate the slides, clear in xylene, and mount with a coverslip.

-

Image the slides and quantify CD8+ T cell density.

ELISA for Cytokine Quantification

Objective: To measure the concentration of specific cytokines in serum or cell culture supernatants.

Materials:

-

Serum samples or cell culture supernatants

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IFN-α)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Conclusion

This compound is a potent TLR7/8 agonist that effectively remodels the tumor microenvironment by activating innate immunity and promoting a robust anti-tumor adaptive immune response. Its ability to polarize macrophages to an M1 phenotype, enhance CD8+ T cell infiltration, and mature dendritic cells makes it a promising agent for cancer immunotherapy, particularly in combination with other immunomodulatory drugs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other TLR agonists in oncology.

Investigating Telratolimod as a Vaccine Adjuvant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telratolimod (also known as 3M-052 or MEDI9197) is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] It is being investigated as a potent vaccine adjuvant due to its ability to stimulate a robust and broad immune response.[1][2] By activating the innate immune system, this compound can significantly enhance the magnitude and quality of the adaptive immune response to vaccine antigens, a critical factor in the development of effective vaccines against a range of infectious diseases and cancers.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols for its evaluation as a vaccine adjuvant.

Core Mechanism of Action: TLR7/8 Agonism

This compound's adjuvant activity stems from its function as a dual TLR7 and TLR8 agonist.[1] These receptors are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), monocytes, and B cells. Upon binding to this compound, TLR7 and TLR8 initiate a MyD88-dependent signaling cascade. This pathway culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).

The activation of these transcription factors leads to the production of a broad array of pro-inflammatory cytokines and chemokines, most notably Type I interferons (IFN-α/β), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α). This cytokine milieu is crucial for bridging the innate and adaptive immune responses. Type I interferons and IL-12 are particularly important for promoting a T helper 1 (Th1)-biased immune response, which is characterized by the activation of cytotoxic T lymphocytes (CTLs) and the production of opsonizing and complement-fixing antibodies. This Th1 polarization is often desirable for vaccines targeting intracellular pathogens and cancer.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies investigating the immunomodulatory effects of this compound and other TLR7/8 agonists as vaccine adjuvants.

Table 1: Enhancement of T-Cell Responses with this compound (MEDI9197) in a Preclinical Cancer Model

| Treatment Group | Antigen | T-Cell Population | Response Measured | Result | Reference |

| Vehicle | OVA | Tumor-Infiltrating CD8+ T-cells | % IFNγ+ TNFα+ | ~10% | |

| MEDI9197 | OVA | Tumor-Infiltrating CD8+ T-cells | % IFNγ+ TNFα+ | ~60% (p=0.0041) |

Table 2: In Vitro Activation of Human Immune Cells by this compound (MEDI9197)

| Cell Type | Activation Marker | Treatment | Result | Reference |

| NK Cells | CD25 | MEDI9197 | Upregulation | |

| B Cells | CD25, CD40 | MEDI9197 | Upregulation | |

| pDCs | CD80 | MEDI9197 | Upregulation | |

| Monocytes (CD14+CD16−) | CD80 | MEDI9197 | Upregulation | |

| Monocytes (CD14+CD16+) | CD80 | MEDI9197 | Upregulation | |

| CMV-specific PBMCs | Granzyme B in CD8+ T-cells | MEDI9197 + CMV-peptide | Increased Expression |

Table 3: Preclinical Immunogenicity of a TLR7/8 Agonist-Adjuvanted Vaccine in a Porcine Model

| Adjuvant Dose | Antigen | Humoral Response (Antibody Titer Increase) | Cellular Response (% Antigen-Specific CD3+/CD8+ T-cells Increase) | Reference |

| High Dose | CRM197 | 800-fold increase | 13-fold increase |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of this compound as a vaccine adjuvant.

In Vitro Dendritic Cell (DC) Maturation Assay

This assay assesses the ability of this compound to activate and mature DCs, a critical step in initiating an adaptive immune response.

a. Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Culture the purified monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature DCs (iDCs).

b. DC Stimulation:

-

Plate the iDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the DC cultures. Include a positive control (e.g., LPS at 1 µg/mL) and a negative control (vehicle).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

c. Analysis of DC Maturation:

-

Harvest the DCs and stain them with fluorescently labeled antibodies against surface markers of maturation, such as CD80, CD83, CD86, and MHC Class II.

-

Analyze the expression of these markers by flow cytometry. An increase in the expression of these markers indicates DC maturation.

-

Collect the culture supernatants to measure cytokine production (e.g., IL-12, TNF-α) by ELISA or multiplex bead array.

In Vivo Immunogenicity Study in Mice

This protocol outlines a typical in vivo experiment to evaluate the adjuvant effect of this compound on antigen-specific antibody and T-cell responses.

a. Immunization:

-

Prepare the vaccine formulation by mixing the antigen of interest (e.g., ovalbumin, recombinant viral protein) with this compound. A typical dose for mice is in the range of 1-10 µg per injection. Include control groups receiving the antigen alone, adjuvant alone, and vehicle.

-

Immunize groups of mice (e.g., C57BL/6, BALB/c) via a relevant route, such as intramuscular or subcutaneous injection.

-

Boost the immunizations at specified time points (e.g., day 14 or 21).

b. Sample Collection:

-

Collect blood samples at various time points post-immunization (e.g., pre-bleed, day 14, day 28) to assess antibody responses.

-

At the end of the experiment (e.g., 7-10 days after the final boost), euthanize the mice and harvest spleens for the analysis of T-cell responses.

c. Measurement of Antibody Responses (ELISA):

-

Coat 96-well ELISA plates with the vaccine antigen overnight at 4°C.

-

Block the plates with a blocking buffer (e.g., PBS with 1% BSA).

-

Add serially diluted serum samples to the plates and incubate.

-

Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG, IgG1, IgG2a).

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.

d. Measurement of T-Cell Responses (Intracellular Cytokine Staining - ICS):

-

Prepare a single-cell suspension from the harvested spleens.

-

Stimulate the splenocytes in vitro with the vaccine antigen or relevant peptides for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.

-

Stain the cells for surface markers (e.g., CD3, CD4, CD8).

-

Fix and permeabilize the cells.

-

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.

-

Analyze the frequency of cytokine-producing T-cells by flow cytometry.

Neutralizing Antibody Assay

This assay measures the functional ability of the vaccine-induced antibodies to neutralize the infectivity of a pathogen.

a. Plaque Reduction Neutralization Test (PRNT) - for viruses:

-

Serially dilute the heat-inactivated serum samples from immunized animals.

-

Mix the diluted serum with a known amount of infectious virus and incubate for 1 hour at 37°C to allow for neutralization.

-

Infect a monolayer of susceptible cells with the serum-virus mixture.

-

After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

After several days of incubation, fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques compared to the virus-only control.

Visualizations

Signaling Pathway of this compound

Caption: MyD88-dependent signaling cascade initiated by this compound binding to TLR7/8.

Experimental Workflow for In Vivo Adjuvant Evaluation

Caption: A typical workflow for evaluating the in vivo efficacy of a vaccine adjuvant.

Conclusion

This compound is a promising vaccine adjuvant with a well-defined mechanism of action centered on the activation of TLR7 and TLR8. Preclinical and early clinical data demonstrate its potential to significantly enhance both humoral and cellular immune responses to a variety of antigens. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound's adjuvant properties. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in the next generation of vaccines.

References

- 1. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Telratolimod (MEDI9197): A TLR7/8 Agonist For Cancer Immunotherapy

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Telratolimod (MEDI9197), a novel synthetic imidazoquinoline derivative, is a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Developed through a collaboration between 3M Health Care and MedImmune (now part of AstraZeneca), this compound was engineered for direct intratumoral administration.[3][4] Its unique lipophilic nature facilitates retention within the tumor microenvironment, thereby minimizing systemic exposure and associated toxicities that have historically hindered the clinical development of systemic TLR agonists.[5] This guide provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and future potential in cancer immunotherapy.

Introduction: The Rationale for a Localized TLR7/8 Agonist

The innate immune system serves as the first line of defense against pathogens and cellular stress, including malignancy. Toll-like receptors are a class of pattern recognition receptors that play a crucial role in initiating innate immune responses. TLR7 and TLR8, located within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, recognize single-stranded RNA viruses. Their activation triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells (APCs), and the priming of a robust adaptive anti-tumor immune response.

While the therapeutic potential of TLR agonists in oncology has long been recognized, systemic administration has been fraught with challenges, primarily dose-limiting toxicities stemming from systemic cytokine release. This compound was designed to overcome this limitation. By incorporating a lipid tail into the imidazoquinoline scaffold, the molecule exhibits reduced aqueous solubility, leading to the formation of a depot at the injection site and sustained local immune activation with minimal systemic dissemination.

Discovery and Molecular Profile

This compound, also known as 3M-052, is a small molecule with the chemical formula C36H59N5O2 and a molecular weight of 593.9 g/mol . Its IUPAC name is N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide. The molecule's design is a testament to rational drug development, combining the potent TLR7/8 agonistic core of the imidazoquinoline family with a lipophilic tail to achieve localized delivery and sustained activity.

Mechanism of Action: Bridging Innate and Adaptive Immunity

Upon intratumoral injection, this compound is taken up by TLR7/8-expressing immune cells within the tumor microenvironment. The activation of these receptors initiates a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of a broad spectrum of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α).

This localized inflammatory milieu orchestrates a profound remodeling of the tumor microenvironment:

-

Activation and Maturation of Antigen-Presenting Cells (APCs): Dendritic cells, in particular, undergo maturation, upregulating co-stimulatory molecules and enhancing their ability to process and present tumor-associated antigens to T cells.

-

Recruitment of Immune Effector Cells: The chemokine gradient established by this compound promotes the infiltration of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor.

-

Polarization of the Immune Response: this compound drives a Th1-polarized immune response, which is critical for effective anti-tumor immunity.

-

Conversion of "Cold" Tumors to "Hot" Tumors: By inducing inflammation and immune cell infiltration, this compound can transform immunologically quiescent or "cold" tumors into "hot" tumors that are more susceptible to other immunotherapies, such as checkpoint inhibitors.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of this compound. In syngeneic mouse tumor models, intratumoral administration of this compound led to significant tumor growth inhibition and, in some cases, complete tumor regression. This anti-tumor activity was shown to be dependent on CD8+ T cells.

Pharmacodynamic Effects in Preclinical Models

| Parameter | Observation | Model System | Reference |

| Immune Cell Infiltration | Increased frequency of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells and NK cells. | B16-OVA mouse melanoma model | |

| Immune Cell Activation | Upregulation of activation markers such as CD69 on T cells and NK cells. | B16-OVA mouse melanoma model | |

| Cytokine Production | Increased local production of IFN-γ and TNF-α. | B16-OVA mouse melanoma model | |

| Gene Expression | Upregulation of genes associated with innate and adaptive immunity. | Injected tumors in mice | |

| Macrophage Repolarization | Skewing of macrophages from a Th2 towards a Th1 phenotype. | In vitro human immune cell assays |

Combination Therapy in Preclinical Models

The ability of this compound to convert "cold" tumors to "hot" tumors provides a strong rationale for its use in combination with other immunotherapies. Preclinical studies have demonstrated synergistic anti-tumor activity when this compound is combined with:

-

Anti-PD-L1/PD-1 Antibodies: Combination therapy resulted in enhanced tumor growth inhibition compared to either agent alone. In vitro studies using human dendritic cells and allogeneic T cells showed that the combination of this compound and durvalumab (an anti-PD-L1 antibody) augmented cytokine production.

-

Co-stimulatory Agonists: Enhanced anti-tumor activity was observed when combined with GITRL FP or an OX40 mAb in the B16-OVA model.

Clinical Development

The promising preclinical data led to the initiation of a first-in-human, Phase 1 clinical trial (NCT02556463) to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of intratumorally administered this compound in patients with advanced solid tumors.

Phase 1 Trial Design (NCT02556463)

The study employed a standard 3+3 dose-escalation design and was conducted in three parts:

-

Part 1: this compound monotherapy or in combination with palliative radiation therapy.

-

Part 2: Not explicitly detailed in the provided search results.

-

Part 3: this compound in combination with the anti-PD-L1 antibody durvalumab.

Eligible patients had at least one accessible lesion for intratumoral injection.

Clinical Trial Results

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 0.037 mg for monotherapy. 0.012 mg in combination with durvalumab. | |

| Dose-Limiting Toxicities (DLTs) | Monotherapy: Cytokine release syndrome (Grade 3 and 4). Combination: Hemorrhagic shock (Grade 5) following liver metastasis rupture. | |

| Most Frequent Adverse Events (AEs) | Fever (56%), fatigue (31%), nausea (21%). | |

| Clinical Activity | No objective responses were observed. Stable disease for ≥8 weeks in 10 patients in Part 1 and 3 patients in Part 3. | |

| Pharmacodynamics | Increased tumoral CD8+ and PD-L1+ cells. Induction of type 1 and 2 interferons and a Th1 response. |

While no objective clinical responses were observed, the study demonstrated that intratumoral this compound was feasible for cutaneous and subcutaneous lesions and induced both systemic and intratumoral immune activation. The adverse events, particularly in deep-seated lesions, highlighted the challenges of this approach.

Experimental Protocols

In Vitro Human Immune Cell Assays

-

Objective: To measure the response of human immune cells to TLR7 and TLR8 agonism.

-

Method:

-

Isolate primary human immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

-

Culture PBMCs at a density of 2 x 10^6 cells/mL in 96-well plates.

-

Treat cells with varying concentrations of this compound (dissolved in DMSO, final concentration 0.1%).

-

Incubate for 16 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Centrifuge the plates and collect the supernatant.

-

Analyze cytokine levels (e.g., IFN-α, IL-12, TNF-α) in the supernatant by ELISA.

-

In Vivo Syngeneic Mouse Tumor Models

-

Objective: To assess the anti-tumor activity and pharmacodynamic effects of intratumoral this compound.

-

Method:

-

Implant tumor cells (e.g., B16-OVA melanoma cells) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).

-

Allow tumors to establish to a predetermined size.

-

Administer this compound or vehicle control via intratumoral injection.

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

At specified time points, euthanize mice and harvest tumors and tumor-draining lymph nodes for analysis.

-

Analyze immune cell populations and activation status in tumors by flow cytometry.

-

Assess gene expression changes in tumors by quantitative real-time PCR.

-

Assessment of Local Retention

-

Objective: To demonstrate the retention of this compound at the injection site.

-

Methods:

-

Quantitative Whole-Body Autoradiography: Involves administering radiolabeled this compound and imaging its distribution throughout the body over time.

-

HPLC-UV and MALDI Mass Spectrometry Imaging: Used to quantify the concentration of this compound in tissue samples from the injection site and other organs.

-

Future Directions and Conclusion

This compound represents a significant advancement in the field of cancer immunotherapy, demonstrating the feasibility of localized TLR7/8 agonism to reshape the tumor microenvironment and prime an anti-tumor immune response. While the initial clinical trial did not show objective responses, the clear evidence of immune activation provides a strong rationale for its continued investigation in combination with other therapeutic modalities.

Future research will likely focus on:

-

Optimizing Combination Strategies: Identifying the most synergistic combinations of this compound with other immunotherapies, targeted therapies, and conventional treatments like radiation.

-

Patient Selection: Identifying biomarkers that can predict which patients are most likely to benefit from this compound therapy.

-

Novel Delivery Systems: Exploring alternative delivery platforms, such as injectable hydrogels or nanoparticle-based formulations, to further enhance local retention and sustained release, potentially mitigating adverse effects.

References

Methodological & Application

Telratolimod In Vivo Study Protocol for Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telratolimod (also known as MEDI9197 or 3M-052) is a potent synthetic agonist of Toll-like receptor 7 and 8 (TLR7/8) with demonstrated anti-tumor activity in preclinical models.[1][2] As a key component of the innate immune system, TLR7/8 activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells (APCs), and subsequent activation of adaptive anti-tumor immunity.[2][3] These application notes provide a comprehensive guide for the in vivo evaluation of this compound in syngeneic mouse tumor models, offering detailed protocols for study design, execution, and endpoint analysis.

Mechanism of Action: TLR7/8 Agonism

This compound is a small molecule designed for local administration, such as intratumoral injection, to minimize systemic cytokine release while maximizing local immune activation.[4] Upon administration, this compound binds to and activates TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B cells. This activation initiates the MyD88-dependent signaling pathway, a critical downstream cascade for most TLRs.

Signaling Pathway

The activation of TLR7 by this compound leads to the recruitment of the adaptor protein MyD88. This is followed by the assembly of a signaling complex involving IRAK (Interleukin-1 Receptor-Associated Kinase) family members and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this cascade results in the activation of key transcription factors, namely NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors). The activation of these transcription factors drives the expression of a wide array of genes, including those for type I interferons (IFN-α/β), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), and chemokines, which collectively orchestrate a robust anti-tumor immune response.

Data Presentation

The following tables summarize representative quantitative data from preclinical mouse model studies evaluating this compound.

Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Tumor Models

| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| B16F10 Melanoma | C57BL/6 | This compound (0.2 mg/kg, intratumoral) | Days 0 and 3 | Significant inhibition vs. PBS | |

| 4T1 Mammary Carcinoma | BALB/c | This compound (intratumoral) | Not specified | Reduced tumor growth | |

| CT26 Colon Carcinoma | BALB/c | This compound (50 µg, intratumoral) + CpG ODN | Not specified | More effective than this compound alone |

Table 2: Immunomodulatory Effects of this compound in the Tumor Microenvironment (TME)

| Tumor Model | Analysis Method | Immune Cell Population | Change | Cytokine Change | Reference |

| B16F10 Melanoma | Flow Cytometry | M1 Macrophages | Increased | Increased CXCL10 and TNF-α | |

| B16F10 Melanoma | Flow Cytometry | M2 Macrophages | No significant change | - | |

| B16F10 Melanoma | Flow Cytometry | CD8+ T cells | Increased infiltration | - | |

| B16F10 Melanoma | Flow Cytometry | CD8+/CD4+ T cell ratio | Increased | - | |

| 4T1 Mammary Carcinoma | Not specified | CD8+ T cells | Increased recruitment | - | |

| 4T1 Mammary Carcinoma | Not specified | Myeloid-derived suppressor cells (MDSCs) | Polarization to APCs | - | |

| 4T1 Mammary Carcinoma | Not specified | M2-like Macrophages | Polarization to tumoricidal APCs | - |

Experimental Protocols

Protocol 1: Syngeneic Subcutaneous Tumor Model

This protocol outlines the establishment of subcutaneous tumors and subsequent treatment with this compound.

Materials:

-

Syngeneic tumor cells (e.g., B16F10, 4T1)

-

Appropriate mouse strain (e.g., C57BL/6 for B16F10, BALB/c for 4T1), 6-8 weeks old

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile

-

Trypsin-EDTA

-

Syringes (1 mL) and needles (25-27 gauge)

-

Calipers

-

This compound formulation

-

Vehicle control

Procedure:

-

Cell Culture and Preparation:

-

Culture tumor cells in a humidified incubator at 37°C and 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells twice with sterile PBS or HBSS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep the cell suspension on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Shave the injection site (typically the right flank).

-

Inject the cell suspension (e.g., 100 µL) subcutaneously.

-

Monitor the mice for recovery.

-

-

Tumor Growth Monitoring and Group Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).

-

-

This compound Administration:

-

Prepare the this compound formulation and vehicle control. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

-

Administer this compound or vehicle via the desired route (e.g., intratumoral injection).

-

Follow the predetermined dosing schedule (e.g., on days 0 and 3 post-randomization).

-

-

Endpoint Analysis:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Process tumors for further analysis (e.g., flow cytometry, immunohistochemistry, cytokine analysis).

-

Protocol 2: Analysis of the Tumor Immune Microenvironment by Flow Cytometry

This protocol provides a general framework for analyzing immune cell populations within the tumor.

Materials:

-

Tumor tissue

-

RPMI-1640 medium

-

Collagenase D (1 mg/mL)

-

DNase I (0.1 mg/mL)

-

Fetal Bovine Serum (FBS)

-

ACK lysis buffer

-

Cell strainers (70 µm)

-

Fc block (anti-mouse CD16/32)

-

Fluorescently conjugated antibodies (see Table 3 for a suggested panel)

-

Flow cytometer

Procedure:

-

Tumor Digestion:

-

Mince the excised tumor tissue into small pieces.

-

Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

-

Quench the digestion with RPMI containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Red Blood Cell Lysis:

-

Pellet the cells by centrifugation.

-

Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

-

Wash the cells with PBS containing 2% FBS.

-

-

Antibody Staining:

-

Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.

-

Add the antibody cocktail (see Table 3) and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

-

Table 3: Suggested Flow Cytometry Panel for TME Analysis

| Marker | Fluorochrome | Cell Population |

| CD45 | e.g., BUV395 | All hematopoietic cells |

| CD3e | e.g., APC-Cy7 | T cells |

| CD4 | e.g., PE-Cy7 | Helper T cells |

| CD8a | e.g., PerCP-Cy5.5 | Cytotoxic T cells |

| CD11b | e.g., FITC | Myeloid cells |

| F4/80 | e.g., PE | Macrophages |

| Ly6G | e.g., APC | Neutrophils |

| Ly6C | e.g., BV421 | Monocytic cells |

| CD206 | e.g., AF647 | M2 Macrophages |

| MHC-II (I-A/I-E) | e.g., BV605 | Antigen-presenting cells |

Note: This is a basic panel and can be expanded to include markers for other immune cell subsets (e.g., NK cells, dendritic cells, regulatory T cells) and activation/exhaustion markers (e.g., CD69, PD-1, TIM-3).

Concluding Remarks

This compound represents a promising immuno-oncology agent with a well-defined mechanism of action. The protocols and data presented here provide a solid foundation for researchers to design and execute robust in vivo studies to further elucidate its therapeutic potential. Careful consideration of the experimental design, including the choice of tumor model, dosing regimen, and endpoint analyses, is crucial for obtaining meaningful and reproducible results.

References

- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 2. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. cccells.org [cccells.org]

- 4. An injectable superior depot of this compound inhibits post-surgical tumor recurrence and distant metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Telratolimod Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telratolimod (MEDI9197, 3M-052) is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2][3] Activation of TLR7 and TLR8 on various immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, triggers a cascade of downstream signaling events. This leads to the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and subsequent activation of adaptive immune responses, including cytotoxic T lymphocytes (CTLs) and B cells.[4][5] These immunostimulatory properties make this compound a promising agent in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.

Flow cytometry is an indispensable tool for dissecting the complex cellular responses induced by this compound. It allows for the high-throughput, multi-parametric analysis of individual cells, enabling detailed immunophenotyping of various immune cell subsets, assessment of their activation status, and quantification of changes in their frequencies and functional markers. This application note provides a comprehensive overview and detailed protocols for the flow cytometric analysis of immune cells in response to this compound treatment, aiding researchers in evaluating its immunological effects in preclinical and clinical settings.

Mechanism of Action: this compound Signaling Pathway

This compound, as a TLR7/8 agonist, initiates an immune response by binding to these receptors within the endosomes of immune cells. This binding event recruits the adaptor protein MyD88, leading to the formation of a complex that activates downstream signaling pathways, primarily through NF-κB and IRF7. The activation of these pathways culminates in the transcription of genes encoding for type I interferons (IFN-α/β), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), and chemokines. These mediators orchestrate a broad immune response involving the maturation and activation of dendritic cells, polarization of macrophages towards an M1 phenotype, and subsequent priming and activation of T cells and NK cells, leading to anti-tumor immunity.

Caption: this compound signaling pathway.

Data Presentation: Immunophenotyping after TLR7/8 Agonist Treatment

The following tables summarize quantitative data from preclinical studies involving a TransCon TLR7/8 Agonist, which serves as a representative example of the expected immunological changes following this compound treatment.

Table 1: Frequency of Immune Cell Subsets in Peripheral Blood Mononuclear Cells (PBMCs) One Day After Intratumoral Treatment with a TLR7/8 Agonist.

| Immune Cell Subset | Marker | Buffer Control (% of CD45⁺ cells) | TransCon TLR7/8 Agonist (% of CD45⁺ cells) |

| CD8⁺ T Cells | CD3⁺CD8⁺ | 15.2 | 22.5 |

| CD4⁺ T Cells | CD3⁺CD4⁺ | 35.1 | 38.2 |

| NK Cells | CD3⁻NK1.1⁺ | 8.5 | 10.1 |

| B Cells | CD19⁺ | 30.1 | 25.4 |

| Monocytes | CD11b⁺Ly6C⁺ | 4.8 | 6.5 |

| Dendritic Cells | CD11c⁺MHCII⁺ | 1.5 | 2.8* |

*p < 0.05 vs Buffer. Data is representative from a study using a TransCon TLR7/8 Agonist in a murine cancer model and may not be directly transferable to this compound.

Table 2: Activation Marker Expression on Immune Cells in PBMCs Following Intratumoral Treatment with a TLR7/8 Agonist.

| Cell Type | Activation Marker | Time Point | Buffer Control (MFI) | TransCon TLR7/8 Agonist (MFI) |

| CD8⁺ T Cells | CD69 | Day 1 | 150 | 450 |

| CD8⁺ T Cells | PD-1 | Day 7 | 220 | 580 |

| CD4⁺ T Cells | ICOS | Day 7 | 300 | 750 |

| Dendritic Cells | CD86 | Day 1 | 500 | 1200 |

*p < 0.05 vs Buffer. MFI = Mean Fluorescence Intensity. Data is representative from a study using a TransCon TLR7/8 Agonist in a murine cancer model and may not be directly transferable to this compound.

Experimental Protocols

Experimental Workflow for Flow Cytometry Analysis

The general workflow for analyzing immune cell populations after this compound treatment involves sample collection, processing to a single-cell suspension, staining with fluorescently-labeled antibodies, data acquisition on a flow cytometer, and subsequent data analysis.

Caption: General workflow for flow cytometry.

Protocol 1: Immunophenotyping of Human PBMCs after In Vitro this compound Treatment

Objective: To characterize the activation of major immune cell subsets in human Peripheral Blood Mononuclear Cells (PBMCs) following in vitro stimulation with this compound.

Materials:

-

This compound (dissolved in a suitable solvent like DMSO)

-

Human PBMCs, freshly isolated or cryopreserved

-

Complete RPMI-1640 medium

-

FACS tubes (5 mL polystyrene round-bottom tubes)

-

Phosphate-Buffered Saline (PBS)

-

Fc Receptor Blocking solution

-